molecular formula C19H28N2O2 B2732847 2,7-Diazaspiro[4.4]nonane-2-carboxylic acid, 7-(phenylMethyl)-, 1,1-diMethylethyl ester CAS No. 1177266-41-9

2,7-Diazaspiro[4.4]nonane-2-carboxylic acid, 7-(phenylMethyl)-, 1,1-diMethylethyl ester

Cat. No. B2732847
CAS RN: 1177266-41-9
M. Wt: 316.445
InChI Key: SLDUJJSRLZDAIX-UHFFFAOYSA-N
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Description

The compound “2,7-Diazaspiro[4.4]nonane-2-carboxylic acid, 7-(phenylMethyl)-, 1,1-diMethylethyl ester” is a chemical with the molecular formula C12H22N2O2 . It has a molecular weight of 226.32 . The compound is also known as (S)-2,7-二氮杂螺 [4.4]壬烷-2-羧酸叔丁酯 in Chinese .


Molecular Structure Analysis

The molecular structure of this compound includes a spirocyclic system, which is a molecule containing two rings of which one atom is common . The InChI key for this compound is HPPARSNAMZJAPZ-UHFFFAOYSA-N .

Scientific Research Applications

Polytopal Equilibrium Studies

Studies on spiroarsoranes, compounds with structural similarities to diazaspiro compounds, have demonstrated the presence of polytopal Delta ↔ Lambda equilibrium in solution, investigated through HPLC and NMR studies. These findings are significant for understanding the dynamic behavior of spiro compounds in solution, providing insights into their stereochemical properties and potential applications in asymmetric synthesis and molecular recognition processes (Tapia-Benavides et al., 2010).

Orthogonal Linker for Solid-Phase Synthesis

Research into the use of 1,6-Dioxaspiro[4.4]nonane-2,7-dione as an orthogonal linker for solid-phase synthesis of base-sensitive oligonucleotides highlights the potential utility of diazaspiro derivatives in facilitating the synthesis and release of biologically relevant molecules. This application is particularly relevant for the development of novel nucleotide-based therapeutics and research tools (Leisvuori et al., 2008).

Protein Esterification

Optimized diazo scaffolds derived from diazaspiro compounds have been developed for the efficient esterification of protein carboxyl groups in aqueous solutions. Such scaffolds offer new avenues for protein modification, potentially enabling the development of protein-based therapeutics with enhanced stability and activity profiles (Mix & Raines, 2015).

Enzyme Inhibition Studies

Derivatives of diazaspiro compounds have been evaluated for their effectiveness as inhibitors of cytosolic carbonic anhydrase I and II isoforms as well as acetylcholinesterase enzymes. These findings suggest potential applications in the design of new drugs for treating conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders (Boztaş et al., 2019).

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis of spiroindolines, featuring the 2,7-diazaspiro[4.4]nonane structure, via a cascade enamine isomerization/spirocyclization/dearomatization succession, demonstrates the potential of diazaspiro derivatives in the synthesis of complex, biologically active alkaloids. This approach provides a valuable tool for the synthesis of structurally intricate natural products and pharmaceuticals (Pan et al., 2020).

properties

IUPAC Name

tert-butyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-12-10-19(15-21)9-11-20(14-19)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDUJJSRLZDAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate

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